REACTION_CXSMILES
|
S1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1([N:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.CN[C@@H:20](C([O-])=O)[CH2:21]C([O-])=O>>[CH:5]1[CH:4]=[CH:3][C:2]([C:6]2([N:12]3[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]3)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)=[CH:20][CH:21]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C1(CCCCC1)N1CCCCC1
|
Name
|
N-methyl-D-aspartate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN[C@H](CC(=O)[O-])C(=O)[O-]
|
Name
|
D(-)2-amino-5-phosphovaleric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(+) 5 methyl-10,11 dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C=1C=CC(=CC1)C2(CCCCC2)N3CCCCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |